molecular formula C15H16N2O B501499 4-ethyl-N-(pyridin-2-ylmethyl)benzamide CAS No. 830339-86-1

4-ethyl-N-(pyridin-2-ylmethyl)benzamide

Cat. No.: B501499
CAS No.: 830339-86-1
M. Wt: 240.3g/mol
InChI Key: GZVONJQJKBYSJU-UHFFFAOYSA-N
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Description

4-Ethyl-N-(pyridin-2-ylmethyl)benzamide is a benzamide derivative featuring a pyridin-2-ylmethylamine moiety linked to a 4-ethyl-substituted benzoyl group.

Properties

CAS No.

830339-86-1

Molecular Formula

C15H16N2O

Molecular Weight

240.3g/mol

IUPAC Name

4-ethyl-N-(pyridin-2-ylmethyl)benzamide

InChI

InChI=1S/C15H16N2O/c1-2-12-6-8-13(9-7-12)15(18)17-11-14-5-3-4-10-16-14/h3-10H,2,11H2,1H3,(H,17,18)

InChI Key

GZVONJQJKBYSJU-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C(=O)NCC2=CC=CC=N2

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NCC2=CC=CC=N2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares 4-ethyl-N-(pyridin-2-ylmethyl)benzamide with similar compounds based on substituent effects, synthesis efficiency, spectroscopic properties, and biological relevance.

Substituent Effects on Physicochemical Properties

Electron-Donating vs. Electron-Withdrawing Groups
  • 4-Methoxy-N-(pyridin-2-ylmethyl)benzamide (14): The methoxy group (electron-donating) enhances solubility in polar solvents. Reported in , this compound was synthesized in 48% yield via cobalt-catalyzed aminocarbonylation. Its $ ^1H $ NMR shows distinct aromatic signals at δ 7.85 (d, $ J = 8.8 \, \text{Hz} $) for the benzamide protons and δ 8.56 (d, $ J = 4.5 \, \text{Hz} $) for the pyridine ring .
  • N-(Pyridin-2-ylmethyl)-4-(trifluoromethyl)benzamide (8c) : The trifluoromethyl group (electron-withdrawing) induces downfield shifts in $ ^1H $ NMR (e.g., δ 8.15 for the amide proton) and reduces basicity. Synthesized in 77% yield, it exhibits a molecular ion peak at $ m/z $ 281 [M+H]$^+$ ().
  • 4-Ethyl Substituent : The ethyl group (weakly electron-donating) likely balances lipophilicity and solubility, making it advantageous for membrane permeability in drug design.
Halogenated Derivatives
  • 2-Nitro-N-(pyridin-2-ylmethyl)benzamide (JSF-2210): The nitro group (strongly electron-withdrawing) results in a deshielded amide proton (δ 9.35–9.26) and a lower yield (80%) compared to non-halogenated analogs ().
  • N-(Pyridin-2-ylmethyl)-2,5-bis(trifluoroethoxy)benzamide : A process-related impurity (), this compound highlights the challenges in synthesizing heavily substituted benzamides due to steric and electronic effects.

Spectroscopic and Structural Insights

  • $ ^1H $ NMR Trends :

    • Pyridine Protons : Resonate between δ 8.51–7.19 ().
    • Amide Protons : Range from δ 7.48 (sharp singlet in 14) to δ 9.35 (broad in JSF-2210), influenced by substituent electronic effects.
    • Aromatic Protons : Methoxy groups cause upfield shifts (δ 6.94 in 14), while nitro groups result in downfield shifts (δ 8.05 in JSF-2210).
  • Mass Spectrometry :

    • Molecular ion peaks ([M+H]$^+$) correlate with molecular weight, e.g., $ m/z $ 281 for 8c and $ m/z $ 258 for JSF-2210.

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